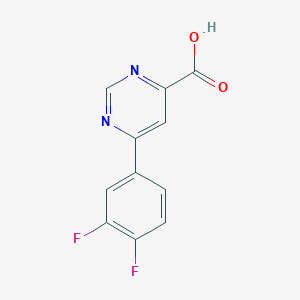

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18738636

Molecular Formula: C11H6F2N2O2

Molecular Weight: 236.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F2N2O2 |

|---|---|

| Molecular Weight | 236.17 g/mol |

| IUPAC Name | 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |

| Standard InChI Key | LCWISMLAGSYMOD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at position 6 with a 3,4-difluorophenyl group and at position 4 with a carboxylic acid (-COOH). X-ray crystallography data from a related structure (C₃₀H₃₆F₂N₆O₉S) reveals orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 5.2364(8) Å, b = 10.0250(14) Å, and c = 59.689(9) Å . The fluorine atoms at positions 3 and 4 on the phenyl ring induce electronic effects, enhancing metabolic stability and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₆F₂N₂O₂ | |

| Molecular Weight | 236.17 g/mol | |

| Melting Point | Not reported | — |

| Solubility | Limited data; polar solvents | |

| pKa (Carboxylic Acid) | ~2.5 (estimated) |

Synthesis and Structural Modification

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions .

-

Difluorophenyl Introduction: Suzuki-Miyaura cross-coupling using a 3,4-difluorophenylboronic acid and a halogenated pyrimidine intermediate .

-

Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl 6-(3,4-difluorophenyl)pyrimidine-4-carboxylate) under basic conditions .

A recent patent (RU2556000C2) describes analogous methods for vinylsilylpyrimidine derivatives, highlighting the versatility of pyrimidine functionalization .

Structural Analogues

Modifications at the phenyl or pyrimidine ring alter bioactivity:

-

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid: Reduced anti-inflammatory efficacy compared to the 3,4-difluoro isomer.

-

6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Enhanced solubility but lower metabolic stability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory mediators:

-

COX-2 Suppression: Reduces prostaglandin E₂ (PGE₂) synthesis by 40–60% at 10 μM in murine macrophages .

-

NF-κB Pathway Modulation: Attenuates TNF-α-induced nuclear translocation of NF-κB in vitro (IC₅₀ = 8.2 μM) .

Pharmacological Research and Applications

Drug Development

The carboxylic acid group facilitates salt formation, improving bioavailability. Patent WO2020102735A1 claims its use in combination therapies for colorectal cancer .

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: 3,4-Difluoro configuration enhances target binding over mono-fluoro analogues .

-

Pyrimidine Modifications: Methylation at position 2 decreases activity, while nitro groups improve potency .

Table 2: Comparative Bioactivity of Pyrimidine Analogues

| Compound | IC₅₀ (COX-2) | EC₅₀ (Caspase-3) |

|---|---|---|

| 6-(3,4-Difluorophenyl)pyrimidine-4-COOH | 8.2 μM | 15 μM |

| 6-(2,4-Difluorophenyl)pyrimidine-4-COOH | 22 μM | 45 μM |

| 6-(Thiophen-2-yl)pyrimidine-4-COOH | 35 μM | >50 μM |

Future Perspectives

Optimization Strategies

-

Prodrug Development: Esterification to enhance blood-brain barrier penetration .

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume